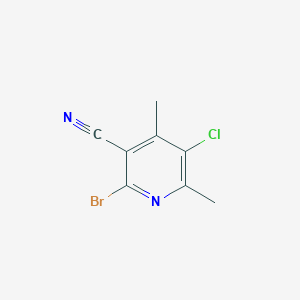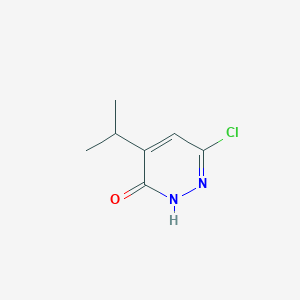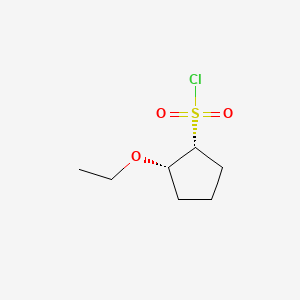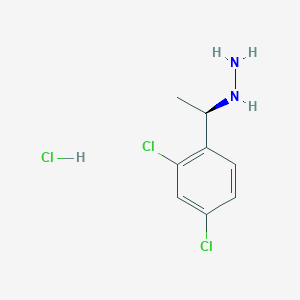
N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a thiophene ring, a benzodiazole core, and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzodiazole core, followed by the introduction of the thiophene ring and the carboximidamide group. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on the purification and isolation of the compound to meet stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-2-(thiophen-2-yl)ethanimidamide
- Thiophene-2-acetamidoxime
- 1,2,4-Triazole-containing compounds
Uniqueness
N-hydroxy-2-(thiophen-2-yl)-1H-1,3-benzodiazole-6-carboximidamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C12H10N4OS |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
N'-hydroxy-2-thiophen-2-yl-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C12H10N4OS/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) |
Clave InChI |
FSQUFVFXSOCRSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)

![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)



